molecular formula C9H18 B12509615 2,2-Dimethylhept-3-ene

2,2-Dimethylhept-3-ene

Cat. No.: B12509615
M. Wt: 126.24 g/mol
InChI Key: BQOCYCICSYUPRF-UHFFFAOYSA-N
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Description

2,2-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18 It is a type of alkene, characterized by the presence of a carbon-carbon double bond The structure of this compound includes a heptene backbone with two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylhept-3-ene can be achieved through several methods. One common approach involves the alkylation of 2,2-dimethylpentane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydration of 2,2-dimethylheptanol using an acid catalyst, such as sulfuric acid, to form the desired alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhept-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

    Reduction: Hydrogenation of this compound can yield 2,2-dimethylheptane.

    Substitution: Halogenation reactions, such as bromination, can occur at the double bond, leading to the formation of dihalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

    Oxidation: Depending on the extent of oxidation, products can include 2,2-dimethylheptanol, 2,2-dimethylheptanone, or 2,2-dimethylheptanoic acid.

    Reduction: The major product is 2,2-dimethylheptane.

    Substitution: Dihalogenated products such as 2,2-dimethyl-3,4-dibromoheptane.

Scientific Research Applications

2,2-Dimethylhept-3-ene has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhept-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated hydrocarbon. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups.

Comparison with Similar Compounds

2,2-Dimethylhept-3-ene can be compared with other similar alkenes, such as:

    2,2-Dimethylhex-3-ene: Similar structure but with a shorter carbon chain.

    3-Ethyl-2,2-dimethylhept-3-ene: Contains an additional ethyl group, leading to different reactivity and properties.

    2,2-Dimethyl-3-hexene: Another isomer with a different arrangement of carbon atoms.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

2,2-dimethylhept-3-ene

InChI

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

BQOCYCICSYUPRF-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C)(C)C

Origin of Product

United States

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